molecular formula C6HBr2F2NO2 B073673 1,2-Dibromo-4,5-difluoro-3-nitrobenzene CAS No. 1481-57-8

1,2-Dibromo-4,5-difluoro-3-nitrobenzene

Cat. No.: B073673
CAS No.: 1481-57-8
M. Wt: 316.88 g/mol
InChI Key: QRVCXRRZIUMPII-UHFFFAOYSA-N
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Description

1,2-Dibromo-4,5-difluoro-3-nitrobenzene is an aromatic compound with the molecular formula C₆HBr₂F₂NO₂ It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4,5-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the following steps:

    Bromination: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.

    Fluorination: The dibromobenzene is then fluorinated using a fluorinating agent like antimony trifluoride (SbF₃) or hydrogen fluoride (HF) to introduce fluorine atoms.

    Nitration: Finally, the fluorinated dibromobenzene undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4,5-difluoro-3-nitrobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Reduction: Catalytic hydrogenation using H₂ and Pd/C is a common method for reducing the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, although the reaction conditions need to be carefully controlled.

Major Products

    Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 1,2-difluoro-4,5-dimethoxy-3-nitrobenzene.

    Reduction: The major product is 1,2-dibromo-4,5-difluoro-3-aminobenzene.

    Oxidation: Products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

1,2-Dibromo-4,5-difluoro-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the manufacture of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism by which 1,2-dibromo-4,5-difluoro-3-nitrobenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-4,5-difluorobenzene: Lacks the nitro group, making it less reactive in redox reactions.

    1,2-Dibromo-4,5-dinitrobenzene: Contains an additional nitro group, increasing its electron-withdrawing properties.

    1,2-Difluoro-4,5-dinitrobenzene: Lacks bromine atoms, affecting its substitution reactions.

Uniqueness

1,2-Dibromo-4,5-difluoro-3-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution and reduction reactions, making it valuable for various research applications.

Properties

IUPAC Name

1,2-dibromo-4,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)5(10)6(4(2)8)11(12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVCXRRZIUMPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278828
Record name 1,2-Dibromo-4,5-difluoro-3-nitrobenzene
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Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481-57-8
Record name 1,2-Dibromo-4,5-difluoro-3-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dibromo-4,5-difluoro-3-nitrobenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1481-57-8
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Record name 1,2-Dibromo-4,5-difluoro-3-nitrobenzene
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